6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of both chlorine and iodine substituents on the pyrazolo[4,3-c]pyridine core. It has a molecular formula of C6H3ClIN3 and a molecular weight of 279.47 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps. One common method includes the following steps :
Diazotization and Iodination: The starting material undergoes diazotization followed by iodination at the C3 position of the pyrazole ring.
Chlorination: The N-oxide product of the iodinated compound is then chlorinated at the C6 position.
Deprotection: Finally, any protecting groups are removed to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl boronic acids.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts (e.g., Pd(OAc)2) and ligands (e.g., dppf) in the presence of a base (e.g., Cs2CO3) and a solvent (e.g., THF) at elevated temperatures.
Major Products Formed
Scientific Research Applications
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as protein kinases. These interactions can modulate signaling pathways involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-pyrazolo[4,3-c]pyridine: This compound lacks the iodine substituent and has different chemical properties and reactivity.
3,6-Diaryl-1H-pyrazolo[3,4-b]pyridines: These compounds have aryl groups at the C3 and C6 positions and are used in similar applications.
Uniqueness
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both chlorine and iodine substituents, which provide distinct reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities .
Properties
IUPAC Name |
6-chloro-3-iodo-2H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METUREDHGCAEJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=C(NN=C21)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743383 |
Source
|
Record name | 6-Chloro-3-iodo-2H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260672-72-7 |
Source
|
Record name | 6-Chloro-3-iodo-2H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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